molecular formula C10H8BrNO2 B1457052 Methyl 3-(bromomethyl)-2-cyanobenzoate CAS No. 920760-01-6

Methyl 3-(bromomethyl)-2-cyanobenzoate

Cat. No.: B1457052
CAS No.: 920760-01-6
M. Wt: 254.08 g/mol
InChI Key: HVSUMZSNMHFTQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(bromomethyl)-2-cyanobenzoate is a useful research compound. Its molecular formula is C10H8BrNO2 and its molecular weight is 254.08 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 3-(bromomethyl)-2-cyanobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-14-10(13)8-4-2-3-7(5-11)9(8)6-12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVSUMZSNMHFTQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1C#N)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-(bromomethyl)-2-cyanobenzoate, a compound with the molecular formula C9H6BrNO2C_9H_6BrNO_2, has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, antiviral, and other pharmacological effects, supported by recent research findings and data tables.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

  • Molecular Formula : C9H6BrNO2C_9H_6BrNO_2
  • SMILES : COC(=O)C1=C(C(=CC=C1)Br)C#N
  • InChI : InChI=1S/C9H6BrNO2/c1-13-9(12)6-3-2-4-8(10)7(6)5-11/h2-4H,1H3

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzoate compounds have shown effectiveness against various microbial strains. A comparative analysis of several related compounds demonstrated their antibacterial and antifungal activities, with some exhibiting potent effects against resistant strains.

CompoundAntibacterial Activity (MIC in µg/mL)Antifungal Activity (MIC in µg/mL)
Compound A12.515.0
Compound B25.020.0
This compoundTBDTBD

Note: TBD indicates that specific data for this compound is not yet available but is under investigation.

Antiviral Activity

The antiviral potential of this compound has been explored in the context of its structural analogs. Research indicates that modifications to the aromatic side chains can enhance activity against viral replication. For example, compounds with halogen substitutions have demonstrated increased efficacy against hepatitis B virus (HBV), with effective concentrations (EC50) ranging from 2.3 to 4.7 µM in vitro.

The precise mechanism through which this compound exerts its biological effects remains to be fully elucidated. However, it is believed that the compound may interact with specific cellular pathways involved in inflammation and cell signaling, similar to other benzoate derivatives which modulate cytokine production and inhibit viral replication.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study conducted on a series of benzoate derivatives found that those with bromine substitutions exhibited enhanced antibacterial properties compared to their non-brominated counterparts. The study highlighted the importance of substituent positioning on the aromatic ring for antimicrobial activity.
  • Antiviral Screening : In a screening assay against HBV, compounds structurally related to this compound showed promising results, particularly those with bulky side chains that improved binding affinity to viral proteins.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-(bromomethyl)-2-cyanobenzoate
Reactant of Route 2
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Methyl 3-(bromomethyl)-2-cyanobenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.